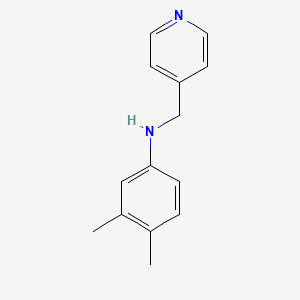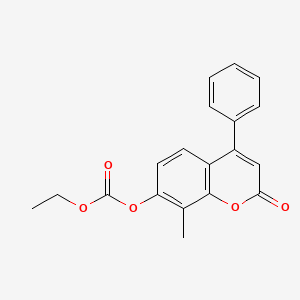![molecular formula C18H18N2O B5665039 [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)
[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
説明
The compound “[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
科学的研究の応用
Antioxidant and Anticancer Activities
Pyrazole derivatives, including [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, have been synthesized and evaluated for their antioxidant and anticancer properties . These compounds have shown potential in scavenging free radicals and exhibiting cytotoxicity against certain cancer cell lines, such as colorectal carcinoma cells. The activation of autophagy proteins and apoptosis pathways suggests their therapeutic potential in cancer treatment.
Photodynamic Antimicrobial Therapy
The structural motif of pyrazole is found in compounds with photodynamic antimicrobial activity . Derivatives like benzoporphyrin, which share a similar phenyl substitution as [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, have been assessed for their ability to combat antibiotic-resistant bacteria. This application is crucial in addressing the rise of drug-resistant infections in healthcare settings.
Methane Mitigation and Bioremediation
In the context of environmental science, methanotrophs, which are bacteria that can metabolize methane, are influenced by compounds like pyrazole derivatives in agricultural sediments . These derivatives could potentially affect the efficiency of methane mitigation and bioremediation processes, making them significant in the study of environmental impact and sustainability.
Material Science
In material science, the photophysical properties of pyrazole derivatives are of interest. Compounds with similar structures to [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol may be used in the development of new materials with specific optical properties, which can be applied in various technologies .
Biochemical Research
Pyrazole derivatives play a role in biochemical research due to their diverse biological activities. They are used in studying enzyme reactions, metabolic pathways, and gene expression, especially in methylotrophic yeasts that utilize methanol as a carbon source . This research has implications for both basic science and industrial applications.
Pharmacological Applications
In pharmacology, the crystal structure analysis of compounds related to [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol provides insights into their potential as active pharmaceutical ingredients . Understanding their interaction with biological targets can lead to the development of new drugs with improved efficacy and safety profiles.
Agriculture
While direct applications in agriculture are not explicitly mentioned, the impact of pyrazole derivatives on methanotrophs suggests a potential indirect effect on agricultural practices, particularly in relation to greenhouse gas emissions and soil health .
Nanozyme Applications
Although not directly related, the study of nanozymes in environmental science indicates that pyrazole derivatives could be explored for their catalytic properties, possibly leading to applications in environmental monitoring and pollution control .
作用機序
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against several human cell lines . This suggests that the compound may interact with cellular targets that play a role in cell survival and proliferation.
Mode of Action
The exact mode of action of [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that certain pyrazole derivatives have been shown to induce cell death through apoptosis . This involves the activation of a series of intracellular events leading to programmed cell death.
Biochemical Pathways
For instance, some pyrazole derivatives can activate autophagy proteins as a survival mechanism, while also inducing cell death through p53-mediated apoptosis .
Result of Action
Related compounds have demonstrated cytotoxic effects in certain cell lines . For example, one study found that a pyrazole derivative exhibited potent scavenging activity and cytotoxicity against RKO cells .
特性
IUPAC Name |
[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-14-8-10-15(11-9-14)18-16(13-21)12-20(19-18)17-6-4-3-5-7-17/h3-12,21H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOWHHUOFUDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-6-[3-(3-methoxyphenyl)propanoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5664963.png)
![1-[(2-bromophenoxy)acetyl]azepane](/img/structure/B5664978.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)

![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
![[3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5665016.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![3-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5665035.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)
